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Compound of Interest

Compound Name: Ethyl 2,3-dihydroxybenzoate

Cat. No.: B1303491 Get Quote

An In-depth Technical Guide on Ethyl 2,3-
dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2,3-dihydroxybenzoate is an organic compound and a derivative of benzoic acid.

Structurally, it is the ethyl ester of 2,3-dihydroxybenzoic acid, featuring a catechol moiety which

is significant for its chemical reactivity and potential biological activity. While its isomer, ethyl

3,4-dihydroxybenzoate (EDHB), is well-studied for its role as a prolyl hydroxylase inhibitor,

ethyl 2,3-dihydroxybenzoate remains a compound of interest with physicochemical properties

that merit detailed exploration for applications in medicinal chemistry and material science. This

guide provides a comprehensive overview of its known physical and chemical properties,

synthetic protocols, and a discussion of its potential biological relevance.

Physicochemical Properties
The fundamental properties of Ethyl 2,3-dihydroxybenzoate are summarized below. These

data are critical for its handling, formulation, and application in experimental settings.

Table 1: Identifiers and General Properties
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Property Value Reference

IUPAC Name ethyl 2,3-dihydroxybenzoate [1]

Synonyms

2,3-DIHYDROXY-BENZOIC

ACID ETHYL ESTER,

Pyrocatechuic acid ethyl ester

[1]

CAS Number 3943-73-5 [1][2]

Molecular Formula C₉H₁₀O₄ [1][2]

Molecular Weight 182.17 g/mol [1][2]

Canonical SMILES
CCOC(=O)C1=C(C(=CC=C1)

O)O
[1]

InChI Key
RHMQSXRCGOZYND-

UHFFFAOYSA-N
[1]

Table 2: Physical Properties
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Property Value Notes Reference

Melting Point Not available

Data for the isomeric

Ethyl 2,5-

dihydroxybenzoate is

77-81 °C.

Boiling Point Not available -

Solubility Not available

The parent

compound, 2,3-

dihydroxybenzoic

acid, is soluble in

acetone, ethanol, and

other organic

solvents, with

solubility increasing

with temperature. The

ethyl ester is expected

to have good solubility

in common organic

solvents like ethanol,

DMSO, and ethyl

acetate.

[3][4]

Appearance Not available

The related parent

compound, 2,3-

dihydroxybenzoic

acid, is a beige

powder.

[5]

Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of Ethyl
2,3-dihydroxybenzoate. While comprehensive experimental spectra are not readily available

in public repositories, computed data and references to existing datasets are provided.

Table 3: Spectroscopic Data Summary
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Technique Data Highlights Reference

¹H NMR

Expected signals would

include a triplet and quartet for

the ethyl group, and aromatic

protons on the substituted

benzene ring.

[1]

¹³C NMR

Expected signals would

include a carbonyl carbon

(~165-175 ppm), aromatic

carbons (110-150 ppm), an

aliphatic carbon adjacent to

oxygen (~60 ppm), and a

terminal methyl carbon (~14

ppm).

[1]

Mass Spec.
Exact Mass: 182.05790880 Da

(Computed).
[1]

IR

Expected peaks would include

O-H stretching (broad, ~3300

cm⁻¹), C-H stretching

(aromatic and aliphatic, ~2900-

3100 cm⁻¹), C=O stretching

(ester, ~1700-1730 cm⁻¹), and

C-O stretching (~1100-1300

cm⁻¹).

[1]

Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,3-dihydroxybenzoate via
Fischer Esterification
This protocol describes a general method for the synthesis of Ethyl 2,3-dihydroxybenzoate
from 2,3-dihydroxybenzoic acid and ethanol, catalyzed by a strong acid.

Materials:
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2,3-dihydroxybenzoic acid

Absolute ethanol (anhydrous)

Concentrated sulfuric acid (or other strong acid catalyst)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Diethyl ether or Ethyl acetate

Deionized water

Equipment:

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in an excess of

absolute ethanol (e.g., 10-20 molar equivalents).

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated

sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
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Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

Maintain the reflux with vigorous stirring for several hours (e.g., 4-20 hours). The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature. Remove the excess ethanol using a rotary evaporator.

Extraction: Pour the residue into a separatory funnel containing deionized water and extract

the product with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction

2-3 times.

Washing: Combine the organic layers and wash sequentially with deionized water, saturated

sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude

product.

Purification: The crude Ethyl 2,3-dihydroxybenzoate can be purified by recrystallization

from a suitable solvent system or by column chromatography on silica gel.
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Synthesis workflow for Ethyl 2,3-dihydroxybenzoate.

Biological Activity and Signaling Pathways
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While extensive research is available for the isomeric Ethyl 3,4-dihydroxybenzoate (EDHB),

there is limited specific data on the biological activity of Ethyl 2,3-dihydroxybenzoate.

The parent molecule, 2,3-dihydroxybenzoic acid, is a known precursor in the biosynthesis of

siderophores like enterobactin in bacteria, which are crucial for iron chelation.[6] It is also a

metabolite of aspirin in humans.

Much of the interest in dihydroxybenzoate derivatives for drug development stems from their

ability to inhibit prolyl hydroxylase domain (PHD) enzymes.[7][8] These enzymes are key

regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, compounds can

stabilize the HIF-1α transcription factor, leading to a cellular response that mimics hypoxia. This

has therapeutic potential in conditions like anemia and ischemic diseases.[7][9][10]

Although 3,4-dihydroxybenzoic acid has been shown to inhibit PHD, one study noted that it did

not inhibit HIF PH activity at concentrations up to 100 μM, suggesting that the substitution

pattern is critical for activity.[11] The specific activity of Ethyl 2,3-dihydroxybenzoate as a

PHD inhibitor has not been extensively documented in the available literature, representing a

key area for future investigation.

The diagram below illustrates the general mechanism of PHD inhibition, which is the

established pathway for related dihydroxybenzoate compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1303491?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2144454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717179/
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3_4-Dihydroxybenzoate
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717179/
https://pubmed.ncbi.nlm.nih.gov/19679656/
https://pubmed.ncbi.nlm.nih.gov/25381174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC129695/
https://www.benchchem.com/product/b1303491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normoxia (Normal O₂)
Hypoxia or PHD Inhibition

HIF-1α

PHD Enzymes
(+ O₂, 2-Oxoglutarate)

Hydroxylated HIF-1α

VHL Complex

Proteasome

Degradation

HIF-1α

PHD Enzymes

No Hydroxylation

Stable HIF-1α/β Dimer

PHD Inhibitor
(e.g., Dihydroxybenzoate Analog)

Inhibits

HIF-1β

Nucleus

Hypoxia Response
Element (HRE)

Gene Transcription
(e.g., EPO, VEGF)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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